4-(phenylsulfonyl)-2-butanone O-(4-chlorobenzyl)oxime 4-(phenylsulfonyl)-2-butanone O-(4-chlorobenzyl)oxime
Brand Name: Vulcanchem
CAS No.: 306979-46-4
VCID: VC4792731
InChI: InChI=1S/C17H18ClNO3S/c1-14(19-22-13-15-7-9-16(18)10-8-15)11-12-23(20,21)17-5-3-2-4-6-17/h2-10H,11-13H2,1H3/b19-14-
SMILES: CC(=NOCC1=CC=C(C=C1)Cl)CCS(=O)(=O)C2=CC=CC=C2
Molecular Formula: C17H18ClNO3S
Molecular Weight: 351.85

4-(phenylsulfonyl)-2-butanone O-(4-chlorobenzyl)oxime

CAS No.: 306979-46-4

Cat. No.: VC4792731

Molecular Formula: C17H18ClNO3S

Molecular Weight: 351.85

* For research use only. Not for human or veterinary use.

4-(phenylsulfonyl)-2-butanone O-(4-chlorobenzyl)oxime - 306979-46-4

Specification

CAS No. 306979-46-4
Molecular Formula C17H18ClNO3S
Molecular Weight 351.85
IUPAC Name (Z)-4-(benzenesulfonyl)-N-[(4-chlorophenyl)methoxy]butan-2-imine
Standard InChI InChI=1S/C17H18ClNO3S/c1-14(19-22-13-15-7-9-16(18)10-8-15)11-12-23(20,21)17-5-3-2-4-6-17/h2-10H,11-13H2,1H3/b19-14-
Standard InChI Key GOWALOYEJIIPIH-RGEXLXHISA-N
SMILES CC(=NOCC1=CC=C(C=C1)Cl)CCS(=O)(=O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

  • A phenylsulfonyl group (Ph-SO2\text{Ph-SO}_2), which confers electron-withdrawing characteristics and enhances stability.

  • A butanone backbone (CH3COCH2\text{CH}_3\text{COCH}_2) that serves as the central scaffold.

  • An O-(4-chlorobenzyl)oxime substituent, where the oxime (C=N-OH\text{C=N-OH}) is ether-linked to a 4-chlorobenzyl group (C6H4Cl-CH2\text{C}_6\text{H}_4\text{Cl-CH}_2) .

This arrangement creates a sterically hindered molecule with polar and hydrophobic regions, influencing its reactivity and solubility .

Synthesis and Reaction Pathways

Stepwise Synthesis Protocol

The synthesis of 4-(phenylsulfonyl)-2-butanone O-(4-chlorobenzyl)oxime involves three primary stages, as inferred from patented methodologies for related oximes :

Stage 1: Formation of 4-(Phenylsulfonyl)-2-butanone

  • Sulfonylation of 2-butanone: Reacting 2-butanone with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) yields 4-(phenylsulfonyl)-2-butanone .

  • Purification: Crystallization from ethanol removes unreacted reagents .

Stage 2: Oxime Formation

  • Condensation with hydroxylamine: The ketone reacts with hydroxylamine hydrochloride (NH2OH\cdotpHCl\text{NH}_2\text{OH·HCl}) in ethanol under reflux to form 4-(phenylsulfonyl)-2-butanone oxime .

  • Isolation: The oxime is filtered and dried under vacuum .

Stage 3: O-(4-Chlorobenzyl) Functionalization

  • Alkylation: The oxime’s hydroxyl group is alkylated using 4-chlorobenzyl bromide in dimethylformamide (DMF) with potassium carbonate as a base .

  • Work-up: The product is extracted with dichloromethane, washed with water, and purified via column chromatography .

Critical Reaction Parameters

  • Temperature: Alkylation proceeds optimally at 60–80°C to minimize side reactions .

  • Solvent choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the oxime oxygen .

  • Yield: Patent data suggest a 65–72% yield for analogous O-arylalkyl oxime syntheses .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular formulaC17H18ClNO3S\text{C}_{17}\text{H}_{18}\text{ClNO}_{3}\text{S}
Molar mass351.85 g/mol
SolubilityModerate in DMSO, low in water
StabilityHygroscopic; stable under inert gas

The chlorobenzyl group enhances lipophilicity (logP ~3.2), favoring organic solvent solubility . The sulfonamide moiety contributes to thermal stability, with decomposition observed above 200°C .

Comparative Analysis of Structural Analogues

CompoundMolecular FormulaKey Differences
4-(Phenylsulfonyl)-2-butanone oximeC10H13NO3S\text{C}_{10}\text{H}_{13}\text{NO}_{3}\text{S}Lacks chlorobenzyl group
O-(4-Nitrophenyl)acetone oximeC9H10N2O3\text{C}_9\text{H}_{10}\text{N}_2\text{O}_3Nitro substituent instead of chlorobenzyl
Benzene sulfonamideC6H7NO2S\text{C}_6\text{H}_7\text{NO}_2\text{S}No ketone or oxime functionality

The chlorobenzyl group in 4-(phenylsulfonyl)-2-butanone O-(4-chlorobenzyl)oxime introduces steric bulk and electronic effects that modulate its reactivity compared to analogues .

Challenges and Future Perspectives

Current limitations include the lack of in vivo toxicity data and scalable synthesis protocols. Future research should prioritize:

  • Catalytic asymmetric synthesis to access enantiopure forms for pharmaceutical testing.

  • Structure-activity relationship (SAR) studies to optimize bioactivity.

  • Computational modeling of sulfonamide-oxime interactions with biological targets.

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